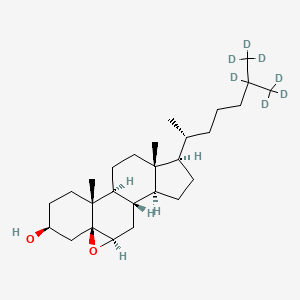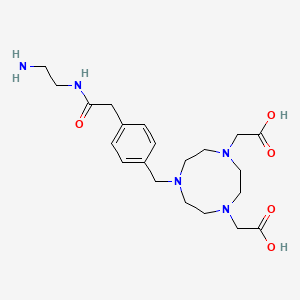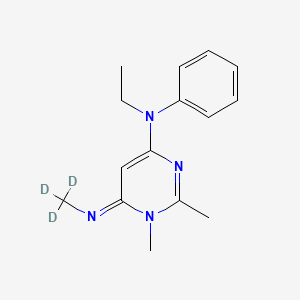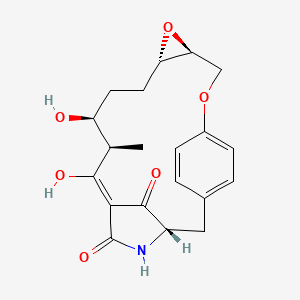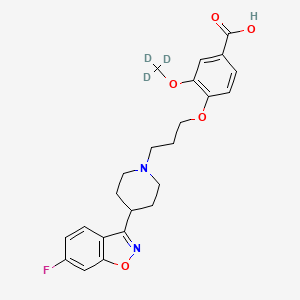![molecular formula C12H6ClFN2O B12417925 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde is a chemical compound with the molecular formula C11H6ClFN2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.
Méthodes De Préparation
The synthesis of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[1,2-a]quinoxaline core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the chloro and fluoro substituents: Halogenation reactions are employed to introduce the chlorine and fluorine atoms at the desired positions on the quinoxaline ring.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparaison Avec Des Composés Similaires
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde can be compared with other quinoxaline derivatives, such as:
4-Chloroquinoxaline: Lacks the fluorine and aldehyde groups, making it less versatile in certain reactions.
7-Fluoroquinoxaline:
2-Quinoxalinecarboxaldehyde: Lacks the chloro and fluoro substituents, which may influence its chemical properties and biological activities.
The unique combination of chloro, fluoro, and aldehyde groups in this compound makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H6ClFN2O |
|---|---|
Poids moléculaire |
248.64 g/mol |
Nom IUPAC |
4-chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde |
InChI |
InChI=1S/C12H6ClFN2O/c13-12-11-3-7(6-17)5-16(11)10-2-1-8(14)4-9(10)15-12/h1-6H |
Clé InChI |
GJTMSNSUMGDOBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)N=C(C3=CC(=CN23)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


